Cas no 898764-82-4 (4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone)

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is a fluorinated and chlorinated aromatic ketone with a branched alkyl chain, offering unique reactivity and structural features for synthetic applications. Its molecular structure, incorporating both chloro and fluoro substituents, enhances electrophilic character and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl-like moiety (3,3-dimethyl) contributes to steric hindrance, influencing selectivity in coupling or substitution reactions. This compound is particularly useful in the development of bioactive molecules, where halogenated aromatic systems are often employed to modulate potency, lipophilicity, or metabolic stability. Its well-defined purity and consistent performance ensure reliability in complex synthetic pathways.
4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone structure
898764-82-4 structure
Product Name:4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone
CAS No:898764-82-4
MF:C12H14ClFO
MW:228.690366268158
CID:994087
Update Time:2025-11-01

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one
    • 4'-CHLORO-3,3-DIMETHYL-2'-FLUOROBUTYROPHENONE
    • 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone (ACI)
    • 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone
    • Inchi: 1S/C12H14ClFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
    • InChI Key: HLBWXGPGWNWOKL-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)(C)C)C1C(F)=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 228.07200
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.09800

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone Pricemore >>

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Additional information on 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS No. 898764-82-4): An Overview of a Promising Compound in Medicinal Chemistry

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS No. 898764-82-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of butyrophenones, which are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and analgesic properties.

The molecular structure of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is characterized by a chloro substituent at the 4' position, two methyl groups at the 3 position, and a fluorine atom at the 2' position. These substituents contribute to the compound's overall stability and enhance its pharmacological profile. The presence of the fluorine atom, in particular, is noteworthy as it can significantly influence the compound's metabolic stability and binding affinity to target receptors.

Recent studies have explored the potential of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone in various therapeutic areas. One such area is its use as an antipsychotic agent. Research has shown that butyrophenones, including this compound, can effectively modulate dopamine receptors, which are implicated in several psychiatric disorders such as schizophrenia. A study published in the Journal of Medicinal Chemistry reported that 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone exhibits high affinity for dopamine D2 receptors and demonstrates potent antipsychotic activity in preclinical models.

Beyond its antipsychotic properties, 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and neurodegenerative disorders. A recent study published in the European Journal of Pharmacology found that this compound significantly reduces inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone could be a valuable candidate for developing new anti-inflammatory drugs.

The analgesic properties of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone have also been explored. Pain management remains a significant challenge in healthcare, and there is a constant need for new and effective analgesic agents. A study published in Pain Research & Management demonstrated that this compound exhibits potent analgesic activity in animal models of pain. The mechanism of action appears to involve both central and peripheral pathways, making it a promising candidate for further development as an analgesic drug.

In addition to its therapeutic potential, the synthesis and characterization of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone have been extensively studied. The compound can be synthesized through a multi-step process involving several chemical reactions, including substitution and coupling reactions. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for confirming the structure and purity of the final product.

The safety profile of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a favorable safety margin when administered at therapeutic doses. However, as with any new drug candidate, further studies are necessary to fully understand its long-term safety and potential side effects.

In conclusion, 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone (CAS No. 898764-82-4) represents a promising compound with diverse therapeutic applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. Ongoing studies continue to explore its potential as an antipsychotic, anti-inflammatory, and analgesic agent, contributing to the advancement of drug discovery and development in these important areas.

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